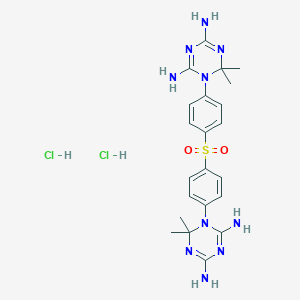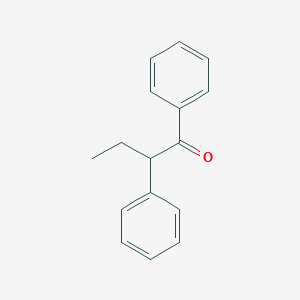
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione, also known as 2,5-dimercapto-1,3,4-thiadiazole, is a bismuth-containing compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for medicinal and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione can be synthesized through the reaction of bismuth salts with 2,5-dimercapto-1,3,4-thiadiazole. The typical reaction involves dissolving bismuth nitrate in an acidic solution, followed by the addition of 2,5-dimercapto-1,3,4-thiadiazole under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: this compound can participate in substitution reactions where the thiadiazole ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products:
Oxidation: Bismuth oxides and other oxidized derivatives.
Reduction: Reduced bismuth species.
Substitution: Modified thiadiazole compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of bismuth.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential in treating gastrointestinal disorders and as an antimicrobial agent.
Industry: Utilized in the production of bismuth-based catalysts and materials for electronic applications.
Wirkmechanismus
The mechanism by which 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione exerts its effects involves its interaction with biological molecules and metal ions. It can form strong complexes with metal ions, which can disrupt the normal function of enzymes and other proteins. This property is particularly useful in its antimicrobial action, where it inhibits the growth of bacteria by interfering with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Bismuth Subsalicylate: Commonly used in medicine for treating gastrointestinal disorders.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Sulfide: Employed in electronic materials and thermoelectric devices.
Uniqueness of 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione: this compound is unique due to its dual thiol groups, which allow it to form strong chelates with metal ions
Eigenschaften
CAS-Nummer |
15546-36-8 |
|---|---|
Molekularformel |
C12H8N2S3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
InChI-Schlüssel |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















